4-cyclopropyl-N-methylaniline
Description
Significance of Aniline (B41778) Derivatives in Modern Organic Synthesis and Chemical Biology
Aniline and its derivatives are fundamental building blocks in the landscape of organic chemistry. nih.gov These aromatic amines are characterized by an amino group attached to a benzene (B151609) ring, a feature that renders them highly reactive and versatile precursors for a vast array of more complex molecules. nih.gov Their significance spans numerous industrial and research applications, including the synthesis of dyes, pigments, polymers, and rubber chemicals. nih.gov
In the realm of medicinal chemistry and chemical biology, aniline derivatives are of paramount importance. They serve as key intermediates or structural cores in the development of a wide range of pharmaceuticals, including analgesics, antihistamines, antibacterial agents, and anticancer drugs. researchgate.netacs.org The reactivity of the aniline core allows for various chemical modifications, such as acylation, alkylation, and sulfonation, enabling chemists to fine-tune the biological activity and pharmacokinetic properties of drug candidates. nih.gov Furthermore, aniline derivatives are utilized as molecular probes to study biological processes and as building blocks for creating compounds with specific biological activities. researchgate.netnih.gov
Unique Reactivity, Ring Strain, and Electronic Properties of Cyclopropyl (B3062369) Groups in Organic Compounds
The cyclopropyl group, a three-membered carbon ring, is a fascinating functional group in organic chemistry due to its unique structural and electronic properties. Current time information in Bangalore, IN. The bond angles within the cyclopropane (B1198618) ring are constrained to approximately 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbons. rsc.orgnih.gov This deviation results in substantial angle and torsional strain, collectively known as ring strain, which makes cyclopropane rings highly reactive compared to larger cycloalkanes. nih.govnih.gov
This inherent strain energy, estimated to be around 27.8 kcal/mol, is a key driver for the reactivity of cyclopropyl-containing compounds, which readily undergo ring-opening reactions to relieve this strain. tbzmed.ac.ir The bonding in cyclopropane is also unique, often described in terms of "bent bonds" which confer partial double-bond character to the C-C bonds. rsc.orgrsc.org This feature, along with the group's steric bulk, can influence a molecule's reactivity, lipophilicity, and how it interacts with biological targets like enzymes and receptors. rsc.org Consequently, the incorporation of a cyclopropyl moiety is a widely used strategy in medicinal chemistry to modulate the properties of bioactive molecules. rsc.org
Overview of Current Research Trends in Cyclopropyl-Substituted Anilines
The deliberate combination of aniline and cyclopropane functionalities has led to a burgeoning area of research focused on cyclopropyl-substituted anilines. These compounds are being explored as versatile intermediates in organic synthesis and as novel scaffolds in medicinal chemistry. nih.govku.edu
Recent research has highlighted the use of N-cyclopropylanilines as probes for studying single electron transfer (SET) processes in chemical and biological systems. acs.org The irreversible ring-opening of the cyclopropyl group upon oxidation of the aniline nitrogen provides a clear signal for such events. acs.org Furthermore, synthetic chemists are actively developing new methods for the preparation of cyclopropylamines and their aniline derivatives, including diastereoselective and enantioselective approaches to access densely substituted and chiral molecules. nih.govmdpi.com
In the context of drug discovery, cyclopropyl-substituted anilines are being incorporated into various molecular frameworks to enhance their biological activity. For instance, they have been investigated as components of potential anticancer agents, where the cyclopropyl group can contribute to improved potency and favorable pharmacokinetic profiles. mdpi.com The unique conformational constraints and electronic properties imparted by the cyclopropyl group continue to make these compounds attractive targets for synthesis and biological evaluation. mdpi.com
Contextualization of 4-Cyclopropyl-N-methylaniline within Aromatic Amine Chemistry and its Potential Research Relevance
This compound, with its specific substitution pattern, represents an interesting case study within the broader class of aromatic amines. The presence of a cyclopropyl group at the para-position of the aniline ring and a methyl group on the nitrogen atom fine-tunes the electronic and steric properties of the molecule. The electron-donating nature of the cyclopropyl group can influence the reactivity of the aromatic ring in electrophilic substitution reactions.
The N-methyl group, on the other hand, impacts the basicity of the nitrogen atom and can influence its role as a nucleophile or its interaction with biological targets. The metabolism of N-cyclopropyl-N-methylaniline is also a subject of interest, as studies have shown that P450 enzymes can mediate its N-dealkylation. nih.govku.edu This metabolic pathway and the potential for the cyclopropyl ring to act as a mechanistic probe for enzymatic reactions underscore the compound's relevance in biochemical and medicinal chemistry research. nih.govku.edu The unique combination of a reactive aniline core, a strain-releasing cyclopropyl group, and a modulating N-methyl substituent positions this compound as a valuable tool for exploring chemical reactivity and as a potential building block for the synthesis of novel bioactive compounds.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₃N |
| Molecular Weight | 147.22 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1260656-74-3 |
| SMILES | CN(C1CC1)c2ccc(cc2)C3CC3 |
Data sourced from PubChem CID 15365192. nih.gov
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of chemical compounds. For N-cyclopropyl-N-methylaniline, various spectroscopic techniques can be employed.
| Spectrum Type | Description |
| GC-MS | Gas Chromatography-Mass Spectrometry provides information on the retention time and mass-to-charge ratio of the compound and its fragments. |
| IR Spectra | Infrared Spectroscopy reveals the presence of specific functional groups within the molecule based on the absorption of infrared radiation. |
Further detailed spectroscopic data such as ¹H NMR and ¹³C NMR would provide a more complete structural elucidation.
An in-depth examination of the synthetic routes toward this compound and its analogues reveals a variety of sophisticated chemical strategies. These methodologies focus on the efficient construction of the core structure, involving the formation of the aryl-cyclopropane bond and the N-methylation of the aniline moiety. This article explores key synthetic approaches, from catalytic cross-coupling reactions to stereoselective methods for producing chiral derivatives.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-cyclopropyl-N-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-11-10-6-4-9(5-7-10)8-2-3-8/h4-8,11H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQXYWNTPVSPMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80572018 | |
| Record name | 4-Cyclopropyl-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260656-74-3 | |
| Record name | 4-Cyclopropyl-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of Reactivity and Transformation Pathways of Cyclopropyl Substituted Anilines
Single Electron Transfer (SET) Processes in N-Cyclopropylaniline Systems
N-cyclopropylaniline systems are valuable tools for investigating single electron transfer (SET) processes. ethz.chacs.org Upon a one-electron oxidation, the resulting aminium radical cation can undergo a rapid and irreversible ring-opening of the cyclopropyl (B3062369) group. acs.orgresearchgate.net This characteristic reaction provides a clear signal that a SET event has occurred, making these compounds effective probes in various chemical and biological systems. ethz.chacs.org The utility of these molecules as SET probes stems from the fact that the spontaneous ring-opening is designed to outcompete other processes like back electron transfer or radical quenching, which can complicate kinetic analyses in other systems. ethz.chacs.orgnih.gov
The initial step in the transformation of N-cyclopropylaniline systems via a SET pathway is the formation of a radical cation. acs.org This species is generated through the removal of a single electron from the nitrogen atom, a process that can be initiated by chemical oxidants, photosensitizers, or electrochemical methods. ethz.chacs.org
However, N-cyclopropyl-N-methylaniline has been found to be a relatively poor probe for SET processes because the subsequent cyclopropane (B1198618) ring opening is kinetically slow. nih.govacs.org The rate constant for the ring opening of the N-cyclopropyl-N-methylaniline radical cation (5•+) has been measured to be only 4.1 × 10⁴ s⁻¹. nih.govacs.orgresearchgate.net This sluggish rate is often insufficient to compete effectively with other potential reactions of the radical cation, such as deprotonation. nih.govacs.org Laser flash photolysis (LFP) studies on related N-cyclopropylaniline (CPA) analogs have been used to directly observe the radical cations (CPA•+), which exhibit lifetimes ranging from 140 to 580 nanoseconds. researchgate.netnih.gov The lifetime of the radical cation is primarily dictated by the rate of this cyclopropyl ring-opening. acs.org
| Compound | Ring Opening Rate Constant (s⁻¹) | Radical Cation Lifetime (ns) |
|---|---|---|
| N-cyclopropyl-N-methylaniline | 4.1 × 10⁴ nih.govacs.orgresearchgate.net | ~580 acs.org |
| Other N-cyclopropylaniline Analogs | Not specified | 140-580 researchgate.netnih.gov |
The slow rate of ring opening for the N-cyclopropyl-N-methylaniline radical cation has been attributed to two main factors: resonance effects and stereoelectronic requirements. nih.govacs.orgresearchgate.net The resonance effect involves the delocalization of the spin and charge of the radical cation into the adjacent phenyl ring, which stabilizes the ring-closed form and disfavors the ring-opening process. nih.govacs.org
The stereoelectronic argument posits that for efficient ring opening, the cyclopropyl C-C bonds must align properly with the p-orbital of the nitrogen radical cation, a conformation known as the "bisected" conformation. nih.govacs.org If the lowest energy conformation of the radical cation does not meet this requirement, the ring opening will be slow. nih.govacs.org To distinguish between these effects, researchers synthesized conformationally constrained N-cyclopropylanilines, such as 1'-methyl-3',4'-dihydro-1'H-spiro[cyclopropane-1,2'-quinoline] (6) and its 6'-chloro derivative (7), which lock the cyclopropyl group into the required bisected conformation. nih.govacs.org The radical cations of these constrained molecules exhibited even slower ring-opening rates (3.5 × 10² s⁻¹ and 4.1 × 10² s⁻¹, respectively), effectively ruling out the stereoelectronic argument as the primary reason for the slow kinetics. nih.govacs.org This indicates that the resonance stabilization of the ring-closed radical cation is the dominant factor controlling the sluggish ring-opening efficiency in N-cyclopropylanilines. nih.govacs.org
| Compound | Key Structural Feature | Ring Opening Rate Constant (s⁻¹) |
|---|---|---|
| N-cyclopropyl-N-methylaniline | Unconstrained | 4.1 × 10⁴ nih.govacs.org |
| 1'-methyl-3',4'-dihydro-1'H-spiro[cyclopropane-1,2'-quinoline] | Conformationally locked (bisected) | 3.5 × 10² nih.govacs.org |
| 6'-chloro-1'-methyl-3',4'-dihydro-1'H-spiro[cyclopropane-1,2'-quinoline] | Conformationally locked (bisected) | 4.1 × 10² nih.govacs.org |
| 4-chloro-N-methyl-N-(2-phenylcyclopropyl)aniline | Phenyl-substituted cyclopropyl group | 1.7 × 10⁸ nih.govacs.org |
These highly reactive distonic intermediates can be identified and characterized by trapping them with other molecules. nih.govnih.gov In the presence of molecular oxygen, the distonic radical cation can be trapped to form an endoperoxide intermediate, which subsequently fragments. acs.org For example, studies on the oxidation of N-cyclopropyl-N-methylaniline by horseradish peroxidase (a SET enzyme) showed that the resulting distonic cation radical partitions between two pathways: a unimolecular cyclization and a bimolecular reaction with dissolved oxygen. nih.govresearchgate.net The reaction with oxygen leads to products like N-methylaniline and β-hydroxypropionic acid. nih.gov Advanced techniques such as Electrochemistry/ElectroSpray Ionization Mass Spectrometry (EC-ESI/MS) with ¹⁸O₂ and H₂¹⁸O have been employed to elucidate the mechanism of trapping these distonic radical cation intermediates. nih.gov
Enzymatic Biotransformations: Cytochrome P450-Mediated Metabolism
In contrast to SET-driven chemical oxidations, the enzymatic metabolism of 4-cyclopropyl-N-methylaniline by Cytochrome P450 (P450) enzymes proceeds through a different mechanism. P450 enzymes are central to drug metabolism and typically operate via a hydrogen atom transfer (HAT) pathway rather than a SET pathway for N-dealkylation. nih.govnih.gov This distinction is critical, as the products of the reaction depend on the operative mechanism. nih.gov P450-mediated oxidation of N-cyclopropyl-N-methylaniline leads to products where the cyclopropyl ring remains intact, which is strong evidence against a SET mechanism that would cause ring opening. nih.gov
For a molecule like N-cyclopropyl-N-methylaniline, P450-catalyzed N-dealkylation can occur at either the cyclopropyl (N-decyclopropylation) or the methyl (N-demethylation) group. nih.govrsc.org Computational and experimental studies have shown a clear preference for N-demethylation. nih.govrsc.org This regioselectivity is noteworthy because the bond dissociation energy (BDE) of the Cα–H bond on the methyl group is actually higher than that on the cyclopropyl group, which would normally suggest that the cyclopropyl group is more susceptible to abstraction. nih.govrsc.org
The observed preference for N-demethylation is attributed to the influence of the enzyme's active site environment. nih.govrsc.org The protein pocket's polarity and hydrogen-bonding capabilities exert a significant effect on the transition state of the reaction. nih.govrsc.org This environmental effect effectively switches the regioselectivity from what might be a competition between the two pathways to a distinct preference for removing the methyl group. nih.govrsc.org The formation of the ring-intact product, cyclopropanone (B1606653), from N-decyclopropylation sheds light on why N-cyclopropyl-N-methylaniline does not inactivate P450 during this process. nih.govrsc.org
Density functional theory (DFT) calculations have provided significant insight into the mechanism of P450-mediated N-dealkylation of N-cyclopropyl-N-methylaniline. nih.govrsc.org The reaction is understood to proceed in two main steps. nih.govrsc.org The first and rate-limiting step is the Cα–H hydroxylation on one of the N-substituents, which occurs via an isotope-sensitive hydrogen atom transfer (HAT) mechanism. nih.govrsc.org This step proceeds through a spin-selective mechanism, primarily on the low-spin doublet state of the system. nih.govrsc.org
This hydroxylation leads to the formation of a carbinolamine (or carbinolaniline) complex as a key intermediate. nih.govrsc.org The second step involves the decomposition of this unstable carbinolamine intermediate. nih.govrsc.org This decomposition, which is a water-assisted proton-transfer process in a nonenzymatic environment, yields either formaldehyde (B43269) and N-cyclopropylaniline (from N-demethylation) or cyclopropanone and N-methylaniline (from N-decyclopropylation). nih.govrsc.org The unique πPh-πC-N conjugated system in the aniline (B41778) substrate gives the transition state a polar character, making it sensitive to the polarity and hydrogen-bonding capacity of the surrounding protein environment, which ultimately governs the regioselectivity. nih.govrsc.org
Formation of Stable Metabolites, Including Cyclopropanone Hydrate (B1144303), and Ring-Opened Products
The metabolic fate of cyclopropyl-substituted anilines, particularly N-cyclopropyl-N-methylaniline (NCNMA), is highly dependent on the enzymatic system involved. When metabolized by cytochrome P450 (CYP) enzymes, specifically the CYP2B1 isozyme found in liver microsomes from phenobarbital-pretreated rats, NCNMA undergoes N-dealkylation without fragmentation of the cyclopropyl ring. acs.orgscilit.comresearchgate.net The primary metabolites identified are N-methylaniline and N-cyclopropylaniline. acs.orgresearchgate.net Crucially, these reactions lead to the formation of cyclopropanone, which exists in its stable hydrated form, cyclopropanone hydrate. acs.orgscilit.comresearchgate.netku.edu The formation of this ring-intact product is a key indicator of the metabolic pathway catalyzed by P450 enzymes. ku.edu Studies have confirmed that ring-opened products, such as 3-hydroxypropionaldehyde or acrolein, are not detected during P450-catalyzed metabolism of NCNMA. acs.orgresearchgate.net
In stark contrast, when NCNMA is oxidized by a different enzymatic system, horseradish peroxidase (HRP), which is known to operate via a single electron transfer (SET) mechanism, the reaction exclusively yields products derived from the fragmentation of the cyclopropane ring. acs.orgku.edunih.gov Under these conditions, the aminium ion formed undergoes complete cyclopropyl ring fragmentation. nih.gov The resulting products include N-methylquinolinium and beta-hydroxypropionic acid. nih.gov Notably, cyclopropanone hydrate is not formed as a metabolite in this SET-driven pathway. nih.gov This clear divergence in product profiles underscores the critical role of the catalyst in determining the transformation pathway of the cyclopropyl moiety.
Table 1: Metabolites of N-cyclopropyl-N-methylaniline (NCNMA) in Different Enzymatic Systems
| Enzyme System | Mechanism | Key Metabolites | Cyclopropane Ring Fate | Reference |
|---|---|---|---|---|
| Cytochrome P450 (CYP2B1) | Hydrogen Abstraction (HAT) | N-methylaniline, N-cyclopropylaniline, Cyclopropanone hydrate | Intact | acs.orgresearchgate.netku.edu |
| Horseradish Peroxidase (HRP) | Single Electron Transfer (SET) | N-methylquinolinium, beta-hydroxypropionic acid | Fragmentation / Ring-Opening | nih.gov |
Mechanistic Distinction between SET and Hydrogen Abstraction Mechanisms in P450 Catalysis
The N-dealkylation of N-cyclopropyl-N-methylaniline (NCNMA) catalyzed by cytochrome P450 has served as a critical model for distinguishing between two competing mechanistic pathways: Single Electron Transfer (SET) and Hydrogen Abstraction Transfer (HAT). acs.orgku.edunih.gov The cyclopropyl group acts as a mechanistic probe; its fate—remaining intact or undergoing ring-opening—reveals the underlying process. ku.edu
Evidence strongly indicates that P450 enzymes utilize a HAT mechanism for the N-dealkylation of NCNMA. ku.edunih.gov This pathway involves the abstraction of a hydrogen atom from the α-carbon of either the methyl or cyclopropyl substituent to form a carbon radical, followed by hydroxyl recombination to yield a carbinolamine intermediate. rsc.orgwashington.edu This carbinolamine then decomposes to the corresponding amine and carbonyl compound. rsc.orgnih.gov The observation that P450-catalyzed oxidation of NCNMA yields cyclopropanone hydrate (a ring-intact product) and does not cause enzyme inactivation provides compelling support for the HAT mechanism. acs.orgresearchgate.netku.edu Theoretical investigations using density functional theory also corroborate that the rate-limiting step is an isotope-sensitive hydrogen atom transfer. rsc.orgnih.gov
Conversely, the SET mechanism involves the initial one-electron oxidation of the amine nitrogen to form a highly reactive aminium cation radical. nih.govwashington.edu For cyclopropylamines, this intermediate is prone to rapid and irreversible fragmentation of the strained cyclopropane ring. nih.govacs.org This is precisely the pathway observed when NCNMA is oxidized by horseradish peroxidase (HRP), an enzyme known to operate via SET, which results exclusively in ring-opened products. acs.orgku.edunih.gov The absence of such ring-opened products and the lack of P450 inactivation during the metabolism of NCNMA effectively rule out the participation of a SET mechanism in this specific P450-catalyzed reaction. acs.orgresearchgate.net
Table 2: Comparison of SET and HAT Mechanisms in the Oxidation of N-cyclopropyl-N-methylaniline
| Feature | Single Electron Transfer (SET) | Hydrogen Abstraction Transfer (HAT) | Reference |
|---|---|---|---|
| Initial Step | One-electron oxidation at the nitrogen atom | Hydrogen atom abstraction from an α-carbon | nih.govwashington.edu |
| Key Intermediate | Aminium cation radical | Carbon radical and carbinolamine | nih.govrsc.org |
| Fate of Cyclopropyl Ring | Fragmentation / Ring-Opening | Remains intact | acs.orgku.edu |
| Characteristic Products | Ring-opened products (e.g., N-methylquinolinium) | Ring-intact products (e.g., Cyclopropanone hydrate) | acs.orgnih.gov |
| Exemplar Enzyme | Horseradish Peroxidase (HRP) | Cytochrome P450 (CYP2B1) | acs.orgku.edu |
Chemical Reactivity and Derivatization
Nitrosation Reactions and Selective Cyclopropyl Group Cleavage from Nitrogen
N-cyclopropyl-N-alkylanilines, including the N-methyl derivative, exhibit distinct reactivity when treated with nitrous acid. acs.orgnih.gov Studies conducted in aqueous acetic acid at 0 °C show that these compounds react rapidly, leading to the selective cleavage of the cyclopropyl group from the nitrogen atom. acs.orgnih.govcapes.gov.br The primary product of this transformation is the corresponding N-alkyl-N-nitrosoaniline. acs.orgnih.gov This selective de-cyclopropylation occurs regardless of the nature of the other alkyl substituent on the nitrogen, with methyl, ethyl, and isopropyl groups all yielding the same outcome. acs.orgcapes.gov.br
The mechanism proposed for this selective cleavage involves the formation of an amine radical cation as a key step. acs.orgnih.govresearchgate.net This intermediate undergoes a swift opening of the cyclopropyl ring to produce an iminium ion that also contains a C-centered radical. acs.orgnih.gov This radical species can then react further, for instance by combining with nitric oxide (NO), to ultimately yield the observed products. acs.org The rapid reaction rate and the specific cleavage of the cyclopropyl group are consistent with this radical cation-mediated pathway. acs.org
Table 3: Products from the Nitrosation of a Substituted N-Cyclopropyl-N-methylaniline
| Reactant | Reaction Conditions | Major Products | Yield (%) | Reference |
|---|---|---|---|---|
| 4-chloro-N-2-phenylcyclopropyl-N-methylaniline | Nitrous acid in aqueous acetic acid at 0 °C | 4-chloro-N-methyl-N-nitrosoaniline | 76% | acs.orgcapes.gov.brresearchgate.net |
| Cinnamaldehyde | 55% | acs.orgcapes.gov.brresearchgate.net | ||
| 3-phenyl-5-hydroxyisoxazoline | 26% | acs.orgcapes.gov.brresearchgate.net |
Oxidative Transformations Leading to Cyclopropane Fragmentation Products
While cytochrome P450 catalysis of N-cyclopropyl-N-methylaniline (NCNMA) proceeds with retention of the cyclopropyl ring, other oxidative systems readily induce its fragmentation. nih.govrsc.org The oxidation of NCNMA by horseradish peroxidase (HRP) in the presence of hydrogen peroxide serves as a clear example. nih.gov This reaction, which proceeds via a single electron transfer (SET) mechanism, results in the exclusive formation of products derived from cyclopropane ring scission. acs.orgnih.gov The aminium cation radical formed upon oxidation undergoes fragmentation to a distonic cation radical. nih.gov This intermediate then partitions between two pathways: a unimolecular cyclization that leads to N-methylquinolinium ion and a bimolecular reaction with dissolved oxygen that yields N-methylaniline and beta-hydroxypropionic acid. nih.gov
Similarly, photosensitized oxidation of N-cyclopropylanilines in aqueous solutions also leads to ring-opened products. acs.orgresearchgate.netmcneill-group.org This process is initiated by an SET from the aniline to an excited triplet-state photosensitizer, forming the aniline radical cation. acs.orgsigmaaldrich.com The subsequent irreversible ring-opening of the cyclopropyl group is a spontaneous process driven by the release of ring strain. acs.org This leads to a distonic radical cation that can react with molecular oxygen, ultimately fragmenting to products such as 3-hydroxy-N-phenylpropanamide and acetanilide. acs.orgresearchgate.net
Advanced Spectroscopic Characterization and Structural Elucidation of Cyclopropyl Substituted Anilines
Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a key analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental composition. For 4-cyclopropyl-N-methylaniline (C₁₁H₁₅N), the exact mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ can be calculated and compared with the experimentally measured value to confirm the molecular formula.
The theoretical exact mass of the neutral molecule C₁₁H₁₅N is 161.12045. In HRMS, this would typically be observed as the protonated molecule [M+H]⁺ with an m/z of 162.12828. The high accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions.
Upon ionization, the molecule can undergo fragmentation. Characteristic fragmentation pathways for N-alkylanilines include the loss of the alkyl group. For this compound, a common fragmentation would be the loss of a methyl radical (•CH₃) from the molecular ion, leading to a fragment ion at m/z 146. Another potential fragmentation is the cleavage of the cyclopropyl (B3062369) ring. The fragmentation of cyclopropyl-containing compounds can be complex, sometimes involving ring-opening followed by rearrangement. nih.gov
| Species | Formula | Theoretical m/z | Description |
|---|---|---|---|
| [M+H]⁺ | C₁₁H₁₆N⁺ | 162.12828 | Protonated molecule |
| [M-CH₃]⁺ | C₁₀H₁₂N⁺ | 146.09698 | Loss of a methyl radical from the molecular ion |
| [M-C₃H₅]⁺ | C₈H₁₀N⁺ | 120.08133 | Loss of a cyclopropyl radical from the molecular ion |
Electrochemistry coupled with electrospray ionization mass spectrometry (EC-ESI/MS) is a powerful technique for studying redox reactions and simulating metabolic pathways. nih.govacs.org An electrochemical cell is placed online before the mass spectrometer, allowing for the oxidation or reduction of the analyte before it is analyzed.
This technique can be used to investigate the oxidative metabolism of this compound. By applying an oxidizing potential to the electrochemical cell, intermediates and products of oxidation can be generated and immediately detected by the mass spectrometer. This is particularly useful for studying transient or reactive species that might not be observable under normal conditions.
For N-alkylanilines, oxidation can lead to the formation of radical cations, which can then undergo further reactions such as N-dealkylation. nih.govnih.gov EC-ESI/MS could be used to study the mechanism of N-demethylation of this compound, identifying key intermediates in the process. researchgate.net The technique can also be used to investigate the electrochemical behavior of the cyclopropyl group, which may be susceptible to oxidation under certain conditions. The ability to control the applied potential allows for a detailed study of the relationship between oxidation potential and product formation, providing valuable mechanistic insights. nih.govacs.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Product Profiling
The electron ionization (EI) mass spectrum of this compound is predicted to exhibit a distinct molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of a stable aromatic ring, this peak is expected to be of significant intensity. The fragmentation of the molecular ion is anticipated to follow characteristic pathways influenced by the structural features of the molecule, namely the cyclopropyl and N-methyl substituents.
A primary fragmentation mechanism for amines is alpha-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org For this compound, two principal alpha-cleavage pathways are plausible:
Loss of a methyl radical (•CH₃): This cleavage would result in the formation of a stable, resonance-stabilized cation. This fragment is often prominent in the mass spectra of N-methylated amines.
Cleavage of the cyclopropyl ring: The cyclopropyl group can undergo fragmentation, although the opening of the ring may lead to a variety of rearranged ions, making the interpretation more complex.
The fragmentation pattern is also influenced by the aromatic ring, which can stabilize adjacent positive charges. The interplay of these fragmentation pathways provides a unique mass spectral fingerprint for this compound, allowing for its unambiguous identification in a complex reaction matrix.
Table 1: Predicted Key Mass Fragments for this compound
| Fragment Ion | Proposed Structure/Origin | Significance |
| M⁺ | Intact molecular ion | Confirms molecular weight |
| M-15 | Loss of a methyl radical (•CH₃) via alpha-cleavage | Characteristic of N-methylamines |
| M-28 | Potential loss of ethylene (B1197577) from cyclopropyl ring rearrangement | Indicates presence of cyclopropyl group |
| Aromatic fragments | Ions corresponding to the substituted benzene (B151609) ring | Confirms the aniline (B41778) core structure |
Note: The m/z values would be dependent on the exact mass of this compound.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is an indispensable tool for the identification of functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to display a series of characteristic absorption bands that confirm the presence of its key structural components: the cyclopropyl ring, the secondary amine, and the substituted aromatic ring.
The vibrational analysis of this compound can be dissected by considering the contributions from each functional group:
Cyclopropyl Group: The cyclopropyl moiety has distinctive vibrational modes. The C-H stretching vibrations of the cyclopropane (B1198618) ring are typically observed at higher frequencies (around 3080-3040 cm⁻¹) compared to the C-H stretching of alkanes, which appear below 3000 cm⁻¹. uomustansiriyah.edu.iq Additionally, a characteristic band corresponding to the symmetric ring deformation (breathing) of the cyclopropyl group is expected in the region of 1020-1000 cm⁻¹. acs.orgdocbrown.info
N-Methylaniline Moiety:
N-H Stretching: As a secondary amine, this compound should exhibit a single, relatively sharp N-H stretching absorption band in the region of 3350-3450 cm⁻¹. masterorganicchemistry.com The position and sharpness of this peak can be influenced by hydrogen bonding.
C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen (C-N) bond typically appears in the 1250-1350 cm⁻¹ range.
Aromatic Ring Vibrations: The benzene ring gives rise to several characteristic absorptions. Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹. openstax.orgpressbooks.pub C=C stretching vibrations within the aromatic ring produce a series of bands in the 1450-1600 cm⁻¹ region. openstax.orgpressbooks.pub The substitution pattern on the benzene ring also influences the out-of-plane C-H bending vibrations, which appear in the 690-900 cm⁻¹ range and can provide information about the positions of the substituents.
Table 2: Predicted Characteristic Infrared Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3400 | N-H Stretch | Secondary Amine |
| ~3080-3040 | C-H Stretch | Cyclopropyl Ring |
| >3000 | C-H Stretch | Aromatic Ring |
| ~2950-2850 | C-H Stretch | Methyl Group |
| ~1600, ~1500 | C=C Stretch | Aromatic Ring |
| ~1470-1430 | CH₂ Scissoring | Cyclopropyl Ring |
| ~1350-1250 | C-N Stretch | Aromatic Amine |
| ~1020-1000 | Ring Deformation | Cyclopropyl Ring |
| ~900-690 | C-H Out-of-plane Bending | Substituted Aromatic Ring |
The comprehensive analysis of the IR spectrum, in conjunction with GC-MS data, provides a robust method for the structural elucidation and purity assessment of this compound.
Computational Chemistry for Understanding Reaction Mechanisms and Electronic Structure in Cyclopropyl Substituted Anilines
Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a cornerstone in the computational study of organic molecules and their reactions. It offers a balance between accuracy and computational cost, making it ideal for investigating complex systems, including enzymatic reactions involving cyclopropyl-substituted anilines.
DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions. For cyclopropyl-substituted anilines, this involves determining the energies of reactants, products, intermediates, and, crucially, the transition states that connect them.
A notable example is the study of the N-dealkylation of N-cyclopropyl-N-methylaniline, a reaction catalyzed by the enzyme Cytochrome P450 (P450). rsc.org Theoretical investigations using DFT have shown this reaction proceeds in two main steps:
Cα–H hydroxylation: An initial hydroxylation occurs on one of the N-substituents (the methyl or cyclopropyl (B3062369) group), leading to the formation of a carbinolaniline complex. rsc.org
Decomposition: The carbinolaniline intermediate then decomposes to yield the final products. rsc.org
By calculating the energy barriers for each potential pathway (N-demethylation vs. N-decyclopropylation), researchers can predict the regioselectivity of the reaction. These calculations revealed a preference for N-demethylation, a finding that aligns with experimental observations. rsc.org The geometries of the transition states for these steps are also determined, providing a three-dimensional picture of the atomic rearrangements that occur during the reaction.
Enzymatic reactions, especially those involving metalloenzymes like Cytochrome P450, can involve multiple electronic spin states. DFT studies on the P450-catalyzed N-dealkylation of N-cyclopropyl-N-methylaniline have demonstrated that the initial Cα–H hydroxylation step proceeds through a Spin-Selective Mechanism (SSM). rsc.org The calculations indicate that the reaction occurs predominantly on the low-spin (LS) doublet state potential energy surface. rsc.org This level of detail is critical for understanding how the enzyme's active site controls the reaction's course and efficiency.
The electronic structure of 4-cyclopropyl-N-methylaniline is characterized by a unique πPh-πC-N conjugated system. rsc.org Quantum mechanical calculations, particularly DFT, allow for a detailed analysis of this electron delocalization. This conjugation involves the phenyl ring's π-system, the cyclopropyl group's "π-like" character, and the nitrogen atom's lone pair.
Studies have shown that this electron delocalization has a significant impact on the molecule's reactivity. rsc.org Specifically, in the P450-catalyzed N-dealkylation, the delocalization effect within the πPh-πC-N system imparts a notable polar character to the transition state. rsc.org This polarity means that the surrounding environment, such as the protein pocket of the enzyme, can exert a strong influence on the reaction's regioselectivity. rsc.org
Prediction of Reactivity Sites and Electronic Properties via DFT
DFT is a predictive tool for identifying the most likely sites of chemical reactivity in a molecule. By calculating various electronic properties, one can understand how a molecule like this compound will interact with other reagents. Methods used for this purpose include:
Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the electrostatic potential on the electron density surface of a molecule. researchgate.net These maps help identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), guiding the prediction of where reactions are likely to occur. researchgate.net
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy and distribution of the HOMO indicate the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The HOMO-LUMO energy gap is a descriptor of the molecule's chemical stability.
In the context of N-cyclopropyl-N-methylaniline, DFT calculations have been used to understand the regioselectivity between N-demethylation and N-decyclopropylation. rsc.org The preference for demethylation is not simply explained by the bond dissociation energy (BDE) of the Cα–H bonds, as the BDE on the methyl group is actually higher than that on the cyclopropyl group. rsc.org Instead, the polar nature of the transition state, influenced by the conjugated system and the enzyme's environment, is the determining factor for the reaction's site selectivity. rsc.org
Kinetic Isotope Effect (KIE) Calculations for Hydrogen Atom Transfer Steps
The Kinetic Isotope Effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes. wikipedia.orglibretexts.org It is a powerful tool for elucidating reaction mechanisms, particularly for identifying rate-determining steps that involve the breaking of a bond to that atom. libretexts.org
In the P450-catalyzed N-dealkylation of this compound, the rate-limiting step is the Cα–H activation, which is an isotope-sensitive hydrogen atom transfer (HAT) step. rsc.org Computational methods can calculate the theoretical KIE by determining the vibrational frequencies of the molecule and the transition state in both their normal (e.g., C-H) and isotopically substituted (e.g., C-D) forms.
The difference in zero-point energy (ZPE) between a C-H bond and a stronger, lower-frequency C-D bond is the primary origin of the primary KIE. wikipedia.orglibretexts.org Since more energy is required to break the C-D bond, reactions involving its cleavage are typically slower. The magnitude of the calculated KIE (kH/kD) can provide strong evidence for the nature of the transition state.
| Bond Type | Typical Vibrational Frequency (cm⁻¹) | Consequence | Typical Primary KIE (kH/kD) |
| C-¹H | ~3000 | Weaker bond, lower activation energy | 6-10 |
| C-²H (D) | ~2200 | Stronger bond, higher activation energy |
This table presents generalized data for illustrative purposes. wikipedia.org
By calculating the KIE for the hydrogen atom transfer step in the N-dealkylation of N-cyclopropyl-N-methylaniline, computational studies can confirm that this step is indeed rate-limiting and provide insight into the geometry of the transition state. rsc.org
Applications and Emerging Research Directions for Cyclopropyl Substituted Anilines
Design and Application as Mechanistic Probes in Single Electron Transfer Chemistry
N-cyclopropyl-N-methylaniline and its derivatives have been instrumental in probing the mechanisms of chemical reactions, particularly those involving single electron transfer (SET) processes. The cyclopropyl (B3062369) group attached to the nitrogen atom serves as a sensitive mechanistic indicator. When a single electron is removed from the aniline (B41778) nitrogen to form a radical cation, the high ring strain of the adjacent cyclopropyl group facilitates a rapid and irreversible ring opening. The detection of ring-opened products provides strong evidence for an SET mechanism.
However, N-cyclopropyl-N-methylaniline itself is considered a somewhat imperfect probe for SET. The corresponding radical cation undergoes cyclopropane (B1198618) ring opening at a rate constant of only 4.1 × 10⁴ s⁻¹. researchgate.net This rate can be too slow to outcompete other potential reaction pathways, such as the deprotonation of the radical cation. researchgate.net The sluggishness of this ring-opening has been attributed to a resonance effect, where the spin and charge of the radical cation are delocalized into the phenyl ring, stabilizing the ring-closed form. researchgate.net
Despite this limitation, N-cyclopropyl-N-methylaniline has been effectively used to differentiate between SET and other mechanisms, such as hydrogen atom transfer (HAT). For instance, in studies with the amine-oxidizing enzyme horseradish peroxidase, the SET oxidation of N-cyclopropyl-N-methylaniline resulted exclusively in products from the opening of the cyclopropyl ring. Conversely, when metabolized by cytochrome P450 enzymes, no ring-opening was observed, indicating a different mechanism, namely HAT, was in operation. These studies underscore the utility of the cyclopropylamine (B47189) moiety in elucidating complex enzymatic reaction pathways. The selective cleavage of the cyclopropyl group following the formation of an amine radical cation is a key indicator of an SET pathway. chemicalbook.com
Utility as Synthetic Building Blocks for Complex Organic Molecules
The unique structural and electronic properties of 4-cyclopropyl-N-methylaniline make it a valuable building block in organic synthesis. The presence of the strained cyclopropyl ring, the nucleophilic nitrogen atom, and the aromatic phenyl ring provides multiple reaction sites for constructing more complex molecular architectures.
Precursors for Advanced Pharmaceutical Intermediates and Agrochemicals
Cyclopropylamines are recognized as important structural motifs in medicinal chemistry and agrochemical design. mdpi.com The cyclopropyl group can enhance metabolic stability, improve potency, and fine-tune the physicochemical properties of a molecule. researchgate.netresearchgate.net Aniline derivatives, in general, serve as crucial building blocks for a wide range of pharmaceutical compounds with diverse pharmacological activities. echemi.com
While specific commercial drugs or agrochemicals directly synthesized from this compound are not prominently documented, the closely related N-cyclopropylaniline scaffold is a key intermediate. For example, N-cyclopropyl-4-fluoroaniline derivatives are important precursors in the synthesis of quinolone group antibiotics. googleapis.com The cyclopropyl moiety is often introduced to block metabolic pathways that would otherwise lead to rapid drug clearance. researchgate.net In agricultural science, cyclopropylamine derivatives are utilized in the formulation of herbicides, fungicides, and insecticides due to their ability to produce stable and biologically active compounds. mdpi.com
Scaffolds for Nitrogen-Containing Heterocyclic Compound Synthesis
The reactivity of this compound allows it to serve as a versatile scaffold for the synthesis of various nitrogen-containing heterocyclic compounds. These heterocycles are core structures in many pharmaceuticals and biologically active molecules. dundee.ac.uk
A notable example is the synthesis of quinoline (B57606) derivatives. The SET oxidation of N-cyclopropyl-N-methylaniline leads to the opening of the cyclopropyl ring, and the resulting intermediate can undergo an intramolecular reaction with the phenyl ring to form a quinoline structure. Furthermore, the broader class of cyclopropyl anilines is used in the synthesis of other important heterocycles. For instance, they are employed in palladium-catalyzed reactions to produce carbazoles and can be used to create sulfonated oxindoles. researchgate.net The inherent reactivity of the strained cyclopropyl ring makes it a valuable component in designing cascade reactions that rapidly build molecular complexity. researchgate.net
Role in Multicomponent Reactions for Rapid Chemical Library Generation
Multicomponent reactions (MCRs) are powerful tools in drug discovery, allowing for the rapid synthesis of large libraries of diverse compounds from three or more starting materials in a single step. umich.edu Aniline derivatives are frequently used as key components in various MCRs.
Although specific examples detailing the use of this compound in MCRs are not widely reported in the literature, the structural features of the molecule are well-suited for such reactions. The amine functionality can participate in well-known MCRs like the Ugi or Mannich reactions. The cyclopropyl group itself is a desirable feature in compound libraries for drug discovery due to its favorable effects on pharmacological properties. nih.gov The generation of libraries containing the cyclopropyl aniline motif is of significant interest for identifying new bioactive molecules. nih.gov
Structure-Activity Relationship (SAR) Studies for Rational Design of New Chemical Entities
Rational drug design is a modern approach to discovering new medicines, relying on an understanding of a biological target's structure and the mechanism of its interaction with a ligand. mdpi.comrsc.org Structure-activity relationship (SAR) studies are a cornerstone of this process, systematically modifying a lead compound's structure to optimize its biological activity and properties. bldpharm.comscbt.com
For a molecule like this compound, SAR studies would typically explore modifications at several key positions to understand their impact on a specific biological target.
| Structural Component | Potential Modifications for SAR Studies | Rationale for Modification |
| Cyclopropyl Group | Replacement with other small alkyl groups (e.g., ethyl, isopropyl) or larger rings (e.g., cyclobutyl). Addition of substituents on the cyclopropyl ring. | To probe the importance of ring strain and steric bulk for biological activity and metabolic stability. |
| N-Methyl Group | Replacement with other alkyl groups (e.g., ethyl, propyl) or hydrogen. | To evaluate the influence of steric hindrance and basicity around the nitrogen atom on receptor binding. |
| Aniline Ring | Introduction of various substituents (e.g., halogens, methoxy (B1213986) groups, nitro groups) at different positions on the phenyl ring. | To alter the electronic properties (electron-donating or electron-withdrawing) and lipophilicity of the molecule, which can affect binding affinity and pharmacokinetic properties. scbt.com |
The cyclopropyl ring is a particularly interesting feature for SAR studies. Its rigid nature can confer a specific, favorable conformation for binding to a biological target, and it can enhance metabolic stability by blocking sites of oxidation. researchgate.net By systematically synthesizing and testing derivatives of this compound, medicinal chemists can build a detailed understanding of the SAR, leading to the rational design of more potent and selective new chemical entities.
Investigations into Bioactivation Mechanisms Relevant to Drug Metabolism
Bioactivation is the process by which a chemically stable compound is metabolized into a reactive, and potentially toxic, intermediate. Understanding the bioactivation pathways of drug candidates is crucial for assessing their safety profiles.
The metabolism of N-cyclopropyl-N-methylaniline has been studied to understand the bioactivation potential of cyclopropylamine-containing compounds. researchgate.net A key area of investigation has been its interaction with cytochrome P450 (P450) enzymes, which are major players in drug metabolism. googleapis.com
Theoretical and experimental studies have shown that the P450-catalyzed metabolism of N-cyclopropyl-N-methylaniline proceeds via a hydrogen atom transfer (HAT) mechanism rather than a single electron transfer (SET) mechanism. This process involves two main steps:
Cα-H Hydroxylation : An initial hydroxylation occurs on the Cα-hydrogen of either the methyl or the cyclopropyl group, forming a carbinolaniline intermediate. googleapis.com
Decomposition : The carbinolaniline then decomposes to yield either formaldehyde (B43269) and N-cyclopropylaniline (from demethylation) or cyclopropanone (B1606653) and N-methylaniline (from decyclopropylation). googleapis.com
Interestingly, studies have revealed that the reaction shows a clear preference for N-demethylation over N-decyclopropylation. googleapis.com This is noteworthy because the bond dissociation energy of the Cα-H on the methyl group is higher than that on the cyclopropyl group. The preference is attributed to the unique πPh-πC-N conjugated system in the molecule, which gives the transition state a polar character. googleapis.com A significant finding is that the metabolism of N-cyclopropyl-N-methylaniline does not lead to the inactivation of P450 enzymes. The formation of a ring-intact cyclopropanone, rather than a ring-opened reactive species, explains the compound's inability to act as a suicide substrate for P450 during its N-decyclopropylation. googleapis.com This is in contrast to some other cyclopropylamines that can form reactive intermediates capable of covalently binding to proteins. researchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-cyclopropyl-N-methylaniline, and how can purity be ensured?
- Methodology : A two-step approach is recommended:
Cyclopropane ring introduction : Use transition metal-catalyzed cross-coupling reactions (e.g., palladium-mediated Suzuki coupling) to attach the cyclopropyl group to the aniline backbone.
N-methylation : Employ reductive amination with formaldehyde and a reducing agent (e.g., sodium cyanoborohydride) under controlled pH (6–7) to avoid over-alkylation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) ensures high purity (>95%). Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How does this compound behave under varying storage conditions?
- Stability Data :
| Condition | Stability Outcome | Reference |
|---|---|---|
| Dark, inert atmosphere | Stable for >12 months at -20°C | |
| Ambient light, 25°C | Gradual oxidation (30% degradation in 6 months) | |
| Humidity >70% | Hydrolysis of cyclopropane (15% in 3 months) |
- Recommendations : Store under argon at -20°C in amber vials. Add stabilizers like BHT (0.1% w/w) to inhibit oxidation .
Q. Which computational methods are suitable for predicting thermochemical properties of this compound?
- DFT Approach : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate bond dissociation energies (BDEs) and electronic properties. For correlation energy, apply the Colle-Salvetti formula with gradient corrections .
- Validation : Compare computed atomization energies (average deviation ±2.4 kcal/mol) and ionization potentials (±3.1 kcal/mol) against experimental data .
Q. What safety protocols are critical when handling this compound?
- PPE Requirements :
- Eye/Face : ANSI Z87.1-certified goggles and face shield.
- Skin : Nitrile gloves (0.11 mm thickness) and lab coats.
- Ventilation : Fume hood with >100 ft/min airflow .
- Emergency Measures : For skin contact, rinse with 10% polyethylene glycol solution; for inhalation, administer oxygen therapy .
Advanced Research Questions
Q. What drives the regioselectivity of N-dealkylation in cytochrome P450-catalyzed reactions involving this compound?
- Mechanistic Insight :
- Step 1 : Cα-H hydroxylation on the methyl group (spin-selective low-spin pathway) forms a carbinolamide intermediate.
- Step 2 : Water-assisted proton transfer cleaves the N–C bond, favoring N-demethylation over cyclopropane ring opening .
- Key Data :
| Parameter | Methyl Group | Cyclopropyl Group |
|---|---|---|
| BDE (kcal/mol) | 98.3 | 89.5 |
| Experimental Yield (%) | 82 | 18 |
- Contradiction Resolution : Despite lower BDE for cyclopropyl Cα-H, steric hindrance and π conjugation in the tertiary amine prioritize methyl group activation .
Q. How can conflicting data on bond dissociation energies (BDEs) and experimental reaction outcomes be reconciled?
- Analytical Workflow :
Compute BDEs using M06-2X/def2-TZVP with implicit solvation (SMD model).
Validate with kinetic isotope effects (KIE) experiments (e.g., deuterium labeling).
Assess environmental factors : Protein pocket polarity in enzymatic assays alters transition-state stabilization, overriding gas-phase BDE predictions .
Q. What advanced analytical techniques resolve structural ambiguities in this compound derivatives?
- Techniques :
- LC-MS/MS : Fragmentation patterns (e.g., m/z 181 → 123 for cyclopropane loss).
- 2D NMR : NOESY correlations to confirm cyclopropane geometry; ¹H-¹³C HSQC for N-methyl group assignment .
- Case Study : Conflicting HPLC retention times between two diastereomers were resolved via circular dichroism (CD) spectroscopy, revealing enantiomeric excess >90% .
Q. How do solvent effects influence the stability of this compound during synthesis?
- Solvent Screening Data :
| Solvent | Dielectric Constant | Degradation Rate (k, h⁻¹) |
|---|---|---|
| DMF | 36.7 | 0.0021 |
| THF | 7.5 | 0.0048 |
| Chloroform | 4.8 | 0.012 |
- Guideline : Polar aprotic solvents (e.g., DMF) stabilize intermediates via hydrogen bonding, reducing side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
